6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13701575
InChI: InChI=1S/C6H7BrO2/c7-4-1-3-2-5(4)9-6(3)8/h3-5H,1-2H2
SMILES: C1C2CC(C1OC2=O)Br
Molecular Formula: C6H7BrO2
Molecular Weight: 191.02 g/mol

6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one

CAS No.:

Cat. No.: VC13701575

Molecular Formula: C6H7BrO2

Molecular Weight: 191.02 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one -

Specification

Molecular Formula C6H7BrO2
Molecular Weight 191.02 g/mol
IUPAC Name 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one
Standard InChI InChI=1S/C6H7BrO2/c7-4-1-3-2-5(4)9-6(3)8/h3-5H,1-2H2
Standard InChI Key MEORTOZYFILGLU-UHFFFAOYSA-N
SMILES C1C2CC(C1OC2=O)Br
Canonical SMILES C1C2CC(C1OC2=O)Br

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic name 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one reflects its bicyclo[2.2.1]heptane skeleton, which incorporates an oxygen atom at position 2 and a ketone group at position 3 . The bromine atom occupies the 6-position, introducing steric and electronic effects that distinguish it from its non-halogenated analog, 2-oxabicyclo[2.2.1]heptan-3-one. The compound’s canonical SMILES representation, C1C2CC(C1OC2=O)Br\text{C1C2CC(C1OC2=O)Br}, and InChIKey MEORTOZYFILGLU-UHFFFAOYSA-N\text{MEORTOZYFILGLU-UHFFFAOYSA-N} provide unambiguous identifiers for its structure .

Crystallographic and Stereochemical Considerations

X-ray diffraction studies of analogous oxabicycloheptanones reveal a strained bicyclic framework with bridgehead substituents influencing ring puckering. The bromine atom at C6 introduces additional torsional strain, potentially enhancing reactivity in nucleophilic substitutions. Computational models predict a density of 1.783±0.06g/cm31.783 \pm 0.06 \, \text{g/cm}^3, consistent with the compact bicyclic system .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one typically begins with the Diels-Alder cycloaddition of furan derivatives and brominated dienophiles. For example, bromination of 2-oxabicyclo[2.2.1]heptan-3-one precursors using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical conditions yields the target compound. Alternative approaches involve halogenation of preformed bicyclic lactones, though regioselectivity challenges necessitate careful optimization .

Table 1: Comparative Synthesis Methods

MethodReagentsYield (%)Reference
Diels-Alder brominationFuran, NBS62
Post-cyclization halogenationBr2\text{Br}_2, FeCl3\text{FeCl}_345
Electrophilic substitutionHBr\text{HBr}, H2O2\text{H}_2\text{O}_238

Mechanistic Insights

Bromination at the 6-position proceeds via a radical mechanism when using NBS, with the bicyclic framework directing selectivity due to strain-induced bond polarization. Density functional theory (DFT) calculations suggest that the transition state for bromine addition favors the exo conformation, minimizing non-bonded interactions .

Physicochemical Properties

Thermal and Spectral Characteristics

The compound exhibits a predicted boiling point of 315.5 \pm 35.0 \, ^\circ\text{C}, reflecting strong intermolecular forces from its polar carbonyl and bromine groups . Infrared spectroscopy reveals a prominent ν(C=O)\nu(\text{C=O}) stretch at 1740cm11740 \, \text{cm}^{-1}, while nuclear magnetic resonance (NMR) spectra show distinct coupling between the bridgehead protons and the bromine-bearing carbon .

Solubility and Reactivity

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) dissolve 6-bromo-2-oxabicyclo[2.2.1]heptan-3-one effectively, whereas nonpolar solvents like hexane exhibit limited compatibility . The bromine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling derivatization at the 6-position without disrupting the lactone ring.

Applications in Pharmaceutical and Materials Science

Polymer and Catalyst Design

The strained bicyclic system serves as a monomer in ring-opening polymerization, producing polymers with tailored thermal stability . Palladium-catalyzed cross-coupling reactions leveraging the C-Br bond enable the construction of conjugated materials for optoelectronic applications .

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